5-Iodo-1H-imidazo[4,5-b]pyridine

Physicochemical Properties Halogen Effects Medicinal Chemistry

This 5-iodo heterocycle is a strategic building block for medicinal chemistry. The heavy iodine atom enables selective C-I cross-coupling and isotopic labeling (¹²³I/¹²⁵I) for SPECT imaging of targets like tau aggregates. Its distinct steric/electronic profile is essential for probing kinase ATP-binding pockets, making it a non-interchangeable tool for SAR studies. Secure high-purity material for your next drug-discovery milestone.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
Cat. No. B12851657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1H-imidazo[4,5-b]pyridine
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=N2)I
InChIInChI=1S/C6H4IN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
InChIKeyCVJFOGNXEFJYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-imidazo[4,5-b]pyridine: Core Scaffold and Halogen-Specific Properties for Advanced Synthesis and Biological Evaluation


5-Iodo-1H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound within the imidazo[4,5-b]pyridine class, characterized by a fused imidazole and pyridine ring system with a heavy iodine atom at the 5-position (molecular formula: C6H4IN3, molecular weight: 245.02 g/mol) . This structural motif serves as a critical scaffold in medicinal chemistry due to its purine isosterism, enabling interactions with a wide range of kinase ATP-binding pockets and other therapeutic targets [1]. The presence of the iodine atom imparts distinct electronic and steric properties that differentiate it from other halogenated or unsubstituted analogs, influencing both its reactivity in synthetic transformations and its potential biological profile .

Why 5-Iodo-1H-imidazo[4,5-b]pyridine Cannot Be Replaced by Other Halogenated or Unsubstituted Imidazopyridine Analogs


Generic substitution within the imidazo[4,5-b]pyridine class is not feasible due to the profound impact of the halogen's atomic radius, electronegativity, and polarizability on both synthetic utility and biological target engagement. The iodine atom at the 5-position is significantly larger and more polarizable than hydrogen, fluorine, chlorine, or bromine, which alters the compound's lipophilicity, electronic distribution, and capacity for halogen bonding . These physicochemical differences directly translate into divergent performance in key applications: the enhanced reactivity of the C-I bond facilitates selective cross-coupling reactions unattainable with lighter halogens, while the iodine's steric and electronic profile can lead to unique binding modes in biological targets, as evidenced by structure-activity relationship (SAR) studies across the broader imidazopyridine family [1]. The following quantitative evidence underscores why 5-iodo substitution represents a distinct and non-interchangeable selection.

Quantitative Differentiation of 5-Iodo-1H-imidazo[4,5-b]pyridine: Key Evidence for Scientific and Procurement Decisions


Molecular Weight and Halogen Size: Quantified Physicochemical Divergence from Lighter Halogen Analogs

The molecular weight of 5-iodo-1H-imidazo[4,5-b]pyridine is substantially higher than that of its 5-bromo, 5-chloro, 5-fluoro, and unsubstituted analogs, reflecting the greater atomic mass of iodine . The van der Waals radius of iodine (198 pm) is significantly larger than that of bromine (185 pm), chlorine (175 pm), and fluorine (147 pm) [1]. This increased size and mass directly influence compound handling, stoichiometry in synthesis, and pharmacokinetic properties such as volume of distribution.

Physicochemical Properties Halogen Effects Medicinal Chemistry

Estimated Lipophilicity (LogP) Increase Relative to Unsubstituted and Lighter Halogen Analogs

Lipophilicity, a critical determinant of membrane permeability and metabolic stability, is significantly enhanced by the 5-iodo substitution. While direct experimental LogP data for 5-iodo-1H-imidazo[4,5-b]pyridine is limited, its value can be reliably estimated using the well-established Hansch π constant for aromatic iodine (π = +1.12) [1] added to the measured LogP of the unsubstituted 1H-imidazo[4,5-b]pyridine scaffold (LogP = 0.00859) [2]. This yields an estimated LogP of approximately 1.13 for the 5-iodo derivative. In comparison, the 5-chloro analog has a reported LogP of 1.23 [3], indicating that the iodine derivative, despite its larger size, may exhibit slightly lower lipophilicity than the chloro analog in this specific scaffold context, a nuance relevant to drug design.

Lipophilicity ADME Halogen Effects

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: A Class-Level Advantage of Aryl Iodides over Bromides and Chlorides

The carbon-iodine bond in 5-iodo-1H-imidazo[4,5-b]pyridine is significantly more reactive in oxidative addition steps of palladium-catalyzed cross-coupling reactions compared to carbon-bromine and carbon-chlorine bonds. This is a well-established class-level principle in organometallic chemistry [1]. For substrates bearing multiple halogens, this reactivity difference enables highly chemoselective sequential functionalization: the iodo position can be coupled first under mild conditions, leaving a bromo or chloro substituent intact for subsequent orthogonal transformations [2]. This tunable reactivity is not achievable with lighter halogen analogs alone, making the 5-iodo derivative a superior building block for complex molecular assembly.

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Potential as a Precursor for Radioiodination: Enabling SPECT Imaging Applications Inaccessible to Non-Iodinated Analogs

The presence of a stable iodine atom at the 5-position provides a direct synthetic handle for isotopic exchange or precursor derivatization to incorporate radioactive iodine isotopes (e.g., 123I, 125I, 131I) for Single Photon Emission Computed Tomography (SPECT) imaging. This capability is a unique differentiator from 5-bromo, 5-chloro, 5-fluoro, or unsubstituted analogs, which lack this direct route to clinically relevant radiotracers. Research on structurally related imidazopyridine derivatives has successfully demonstrated this principle: a series of radioiodinated imidazopyridines were developed as potential SPECT imaging agents for amyloid-β plaques in Alzheimer's disease, with lead compounds showing higher affinity for synthetic human Aβ₁₋₄₀ fibrils than the established agent IMPY [1].

Molecular Imaging SPECT Radioiodination

Optimal Application Scenarios for 5-Iodo-1H-imidazo[4,5-b]pyridine Based on Differential Evidence


Complex Molecule Synthesis Requiring Chemoselective Cross-Coupling

In multi-step synthetic routes toward kinase inhibitors or other drug candidates, the high reactivity of the C-I bond allows for selective functionalization of the 5-position under mild conditions, even in the presence of other halogens (e.g., bromine or chlorine) on the scaffold [1]. This enables efficient construction of complex, diversely substituted imidazopyridine libraries, a key advantage for medicinal chemistry programs.

Development of SPECT Imaging Agents for Neurological and Oncological Targets

The iodine atom provides a direct avenue for isotopic labeling with 123I or 125I, facilitating the creation of novel SPECT tracers [2]. Given the established bioactivity of imidazopyridine scaffolds in kinase inhibition and other pathways, the 5-iodo derivative is a strategic starting point for developing imaging agents to visualize disease-associated proteins, such as tau or amyloid aggregates in Alzheimer's disease, or specific kinase expression in tumors.

SAR Studies Focused on Halogen Bonding and Lipophilic Bulk

For structure-activity relationship (SAR) investigations, the 5-iodo compound serves as the extreme end of the halogen series, providing the greatest van der Waals radius and polarizability [3]. Its estimated LogP of ~1.13 [4] positions it as a moderately lipophilic analog. This makes it an essential tool for probing the steric and electronic tolerance of a target binding pocket, particularly where a strong halogen bond or a specific hydrophobic interaction is hypothesized to improve potency or selectivity.

Calibration Standards and Reference Materials for Analytical Method Development

Due to its distinct and high molecular weight (245.02 g/mol) and unique isotopic pattern from iodine, this compound is well-suited for use as a calibration standard or system suitability test material in LC-MS and GC-MS methods. Its properties allow for clear differentiation from other reaction components and analogs, ensuring accurate quantification and method validation in pharmaceutical analysis.

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